

2,5-Difluorobenzophenone: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Difluorobenzophenone

Cat. No.: B1332100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of **2,5-Difluorobenzophenone**. This fluorinated aromatic ketone is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.

Core Chemical and Physical Properties

2,5-Difluorobenzophenone, with the molecular formula $C_{13}H_8F_2O$, is a substituted aromatic ketone. The presence of two fluorine atoms on one of the phenyl rings significantly influences its electronic properties and reactivity. A summary of its key quantitative data is presented in Table 1.

Property	Value
Molecular Formula	$C_{13}H_8F_2O$
Molecular Weight	218.20 g/mol
Appearance	Light yellow to yellow to orange clear liquid
Boiling Point	123 °C at 0.3 mmHg
Density	1.27 g/cm ³
Refractive Index	n _{20/D} 1.57

Table 1: Physical and Chemical Properties of **2,5-Difluorobenzophenone**

Reactivity and Synthetic Utility

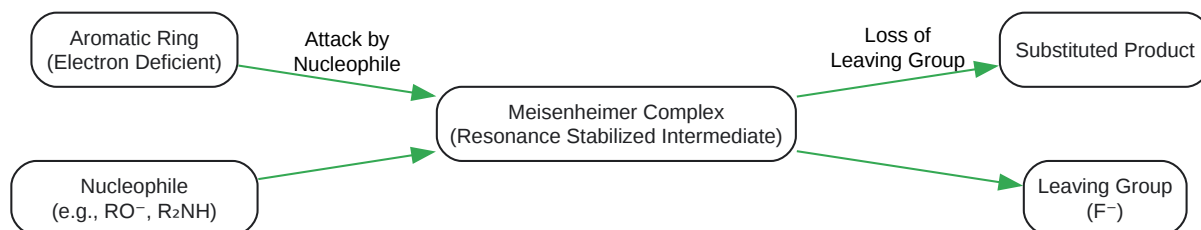
The reactivity of **2,5-Difluorobenzophenone** is largely dictated by the interplay between the electron-withdrawing fluorine atoms and the carbonyl group. This unique electronic arrangement makes it a versatile intermediate in organic synthesis.

Electrophilic Aromatic Substitution

The primary method for the synthesis of **2,5-Difluorobenzophenone** is through a Friedel-Crafts acylation reaction. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. A plausible and common synthetic route is the acylation of benzene with 2,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The electron-withdrawing nature of the two fluorine atoms on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.

Nucleophilic Aromatic Substitution (S_NAr)

The fluorine atoms on the phenyl ring of **2,5-Difluorobenzophenone** are susceptible to nucleophilic aromatic substitution (S_NAr). The strong electron-withdrawing effect of the fluorine atoms and the carbonyl group makes the aromatic ring electron-deficient and thus, a good substrate for attack by nucleophiles. This reactivity allows for the introduction of a variety of functional groups, opening avenues for the synthesis of diverse derivatives. The general mechanism for S_NAr is depicted in the diagram below.



[Click to download full resolution via product page](#)

Caption: General mechanism of Nucleophilic Aromatic Substitution (S_NAr).

Experimental Protocols

Synthesis of 2,5-Difluorobenzophenone via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of **2,5-Difluorobenzophenone** based on established Friedel-Crafts acylation methodologies.

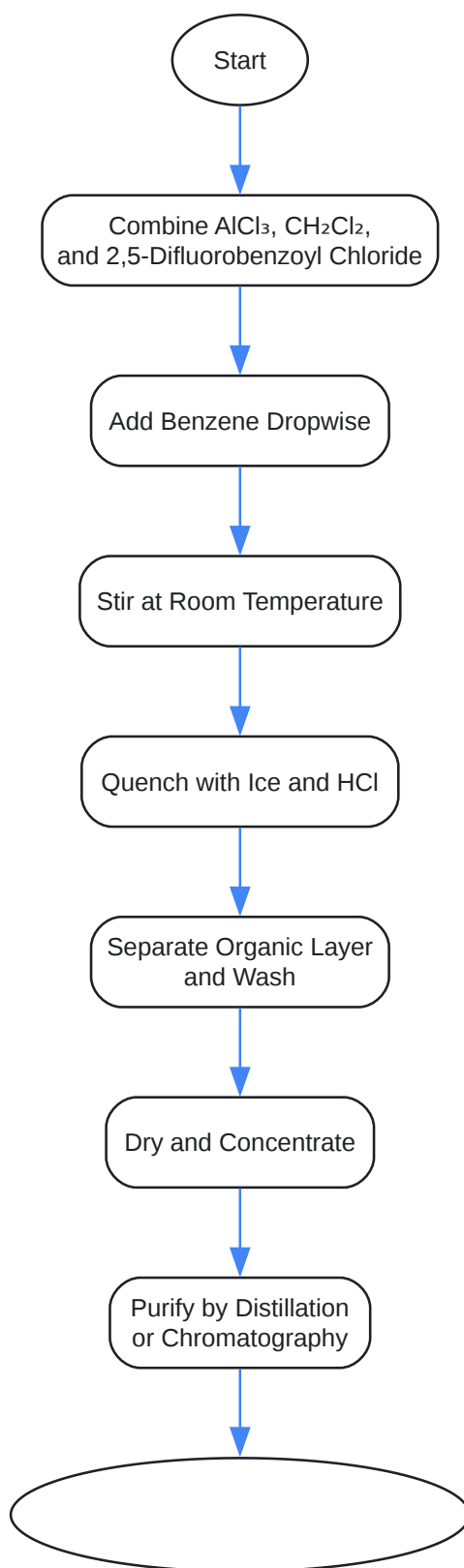
Materials:

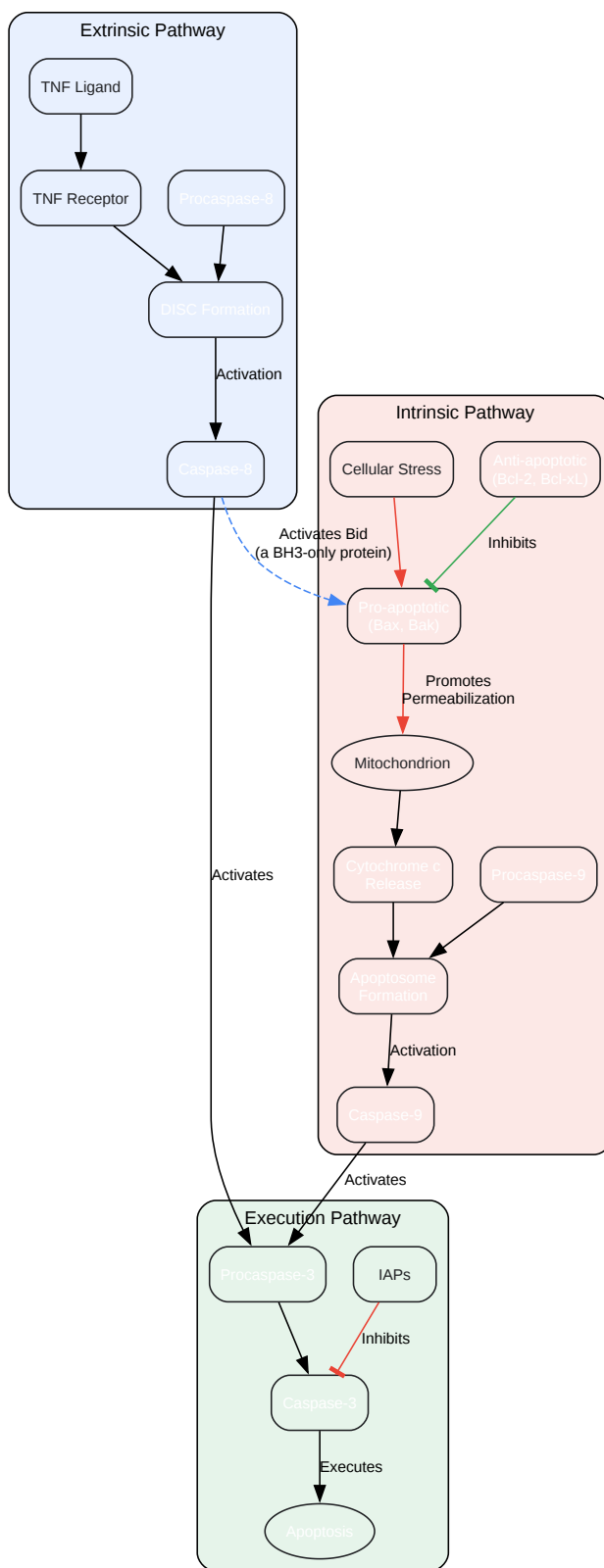
- 2,5-Difluorobenzoyl chloride
- Benzene (anhydrous)
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Magnesium sulfate (anhydrous)
- Round-bottom flask with a reflux condenser and a dropping funnel
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the mixture in an ice bath.

- Slowly add a solution of 2,5-difluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension of aluminum chloride.
- After the addition is complete, add anhydrous benzene (1.1 equivalents) dropwise to the reaction mixture.
- Once the addition of benzene is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography to yield pure **2,5-Difluorobenzophenone**.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [2,5-Difluorobenzophenone: A Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332100#2-5-difluorobenzophenone-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com